1alpha-Hydroperoxy-guaia-10(15),11-diene
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Overview
Description
1alpha-hydroperoxy-guaia-10(15),11-diene is a guaiane sesquiterpenoid that is guaia-10(15),11-diene substituted by a alpha-hydroperoxy group at position 1. Isolated from Pogostemon cablin, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a guaiane sesquiterpenoid and a peroxol.
Scientific Research Applications
Guaiane Sesquiterpenes in Agarwood
Guaiane sesquiterpenes, including variants similar to 1alpha-Hydroperoxy-guaia-10(15),11-diene, have been isolated from Aquilaria agallocha (agarwood). These compounds, such as (−)-guaia-1(10),11-dien-15-ol and others, demonstrate the diversity of guaiane skeletons in natural sources. Their isolation and structural elucidation contribute to understanding the complex chemistry of agarwood and related species (Ishihara et al., 1991).
Synthesis of Stereoisomers
The total synthesis of stereoisomers of guaiane sesquiterpenes, such as 4alpha-hydroxy-1beta,7beta-peroxy-10betaH-guaia-5-ene, has been reported. This synthesis process, starting from dihydrocarvone, illustrates the chemical versatility and potential applications of guaiane derivatives in synthetic organic chemistry (Blay et al., 2005).
Guaianolide Sesquiterpenes in Pulicaria Crispa
A study on Pulicaria crispa identified guaianolide sesquiterpenes, closely related to this compound. These compounds, such as 2alpha,4alpha-dihydroxy-7alphaH,8alphaH,10alphaH-guaia-1(5),11(13)-dien-8beta,12-olide, exhibited antimycobacterial activity and cytotoxicity, suggesting potential therapeutic applications (Stavri et al., 2008).
Synthesis of Related Guaiane Derivatives
Research on the synthesis of guaiane derivatives like 1αH,7αH,10αH-Guaia-4,11-dien-3-one has provided insights into the structural diversity and synthetic routes of guaiane sesquiterpenes. This work contributes to the broader understanding of guaiane-type compounds and their potential applications (Blay et al., 2007).
Guaiane Derivatives in Thuja Occidentalis
The isolation of guaiadiene derivatives from Thuja occidentalis L. Wood Oil, such as 9α, 11-epoxy-1βH,5αH,7βH-guaia-3,10(14)-diene, highlights the occurrence of guaiane-type compounds in various plant species. These findings add to the knowledge of natural guaiane derivatives and their potential utility (Weyerstahl et al., 2006).
Cytotoxic Constituents from Wikstroemia Lanceolata
The isolation of guaiane sesquiterpenoids like 1alpha,7alpha,10alpha H-guaia-4,11-dien-3-one from Wikstroemia lanceolata, exhibiting cytotoxicities against tumor cell lines, underscores the potential of guaiane derivatives in pharmacological research (Lin et al., 2004).
Guaianolides in Ajania Fruticulosa
The discovery of guaianolides in Ajania fruticulosa, such as 1alpha-hydroperoxy-4beta,8alpha,10alpha, 13-tetrahydroxyguaia-2-en-12,6alpha-olide, reveals the chemical complexity and potential biological activities of guaiane-type compounds in natural sources (Li et al., 1999).
Properties
Molecular Formula |
C15H24O2 |
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Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,3aS,5R,8aS)-8a-hydroperoxy-3-methyl-8-methylidene-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-6-5-12(4)15(17-16)8-7-11(3)14(15)9-13/h11,13-14,16H,1,4-9H2,2-3H3/t11-,13+,14-,15+/m0/s1 |
InChI Key |
LSSAEGXLQBRSBC-PMOUVXMZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]1C[C@@H](CCC2=C)C(=C)C)OO |
Canonical SMILES |
CC1CCC2(C1CC(CCC2=C)C(=C)C)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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